

(+)-JQ1 PA solubility in DMSO and other solvents

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Compound of Interest

Compound Name: (+)-JQ1 PA

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Application Notes and Protocols for (+)-JQ1 PA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-JQ1 PA is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.^{[1][2][3]} It is a derivative of (+)-JQ1, modified with a propargyl amide (PA) group, rendering it a "clickable" molecule suitable for use in chemical biology applications such as target identification and validation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, **(+)-JQ1 PA** displaces these proteins from chromatin, thereby modulating the transcription of target genes, including critical oncogenes like c-Myc.^{[1][2][4][5]} These application notes provide detailed information on the solubility of **(+)-JQ1 PA**, protocols for its dissolution and use in experiments, and an overview of the key signaling pathways it affects.

Data Presentation: Solubility of (+)-JQ1 PA

The solubility of **(+)-JQ1 PA** has been determined in various common laboratory solvents. The following table summarizes the available quantitative data for easy comparison. It is recommended to use fresh, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can significantly impact solubility.^{[6][7]}

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Source
DMSO	≥ 100	≥ 228.34	MedchemExpress[6]
88	200.93	Selleck Chemicals[7]	
30	68.50	Cayman Chemical[8]	
Ethanol	88	200.93	Selleck Chemicals[7]
50	114.17	MedchemExpress, TargetMol[6][9]	
25	57.08	Cayman Chemical[8]	
DMF	30	68.50	Cayman Chemical[8]
DMSO:PBS (pH 7.2) (1:6)	0.14	0.32	Cayman Chemical[8]
Water	Insoluble	-	Selleck Chemicals[7]

Note: The molecular weight of **(+)-JQ1 PA** is 437.9 g/mol .[8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **(+)-JQ1 PA**, typically used for long-term storage and subsequent dilution for in vitro experiments.

Materials:

- **(+)-JQ1 PA** (crystalline solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

- Vortex mixer
- Sonicator (optional)

Procedure:

- Equilibrate the **(+)-JQ1 PA** vial to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of **(+)-JQ1 PA** in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 μ L of DMSO per 1 mg of **(+)-JQ1 PA**).
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term stability. Solutions in DMSO can be stored at -20°C for up to one month.[\[2\]](#)

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution for use in cell-based assays. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced toxicity, typically keeping it below 0.5%.

Materials:

- High-concentration **(+)-JQ1 PA** stock solution in DMSO (from Protocol 1)
- Appropriate cell culture medium or aqueous buffer (e.g., PBS)

Procedure:

- Thaw the **(+)-JQ1 PA** stock solution at room temperature.
- Perform a serial dilution of the stock solution with the cell culture medium or buffer to achieve the final desired working concentration.
- To prevent precipitation of the compound, it is recommended to first perform an intermediate dilution in DMSO or the cell culture medium before the final dilution into the aqueous experimental medium.^[9]
- For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 intermediate dilution in culture medium (to 100 µM), followed by a 1:10 final dilution in the cell culture plate.
- Gently mix the final working solution before adding it to the cells.
- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 3: Preparation of an In Vivo Formulation for Intraperitoneal (i.p.) Injection

This protocol provides an example of how to formulate **(+)-JQ1 PA** for in vivo studies in animal models, such as mice. This formulation aims to create a stable suspension for administration.

Materials:

- High-concentration **(+)-JQ1 PA** stock solution in DMSO (e.g., 25 mg/mL)^[6]
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

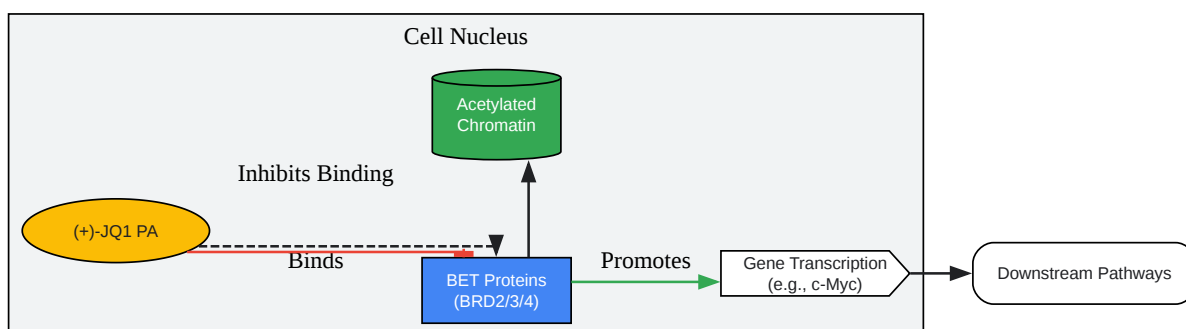
Procedure: This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.^[6]

- Prepare a 25 mg/mL stock solution of **(+)-JQ1 PA** in DMSO.
- In a sterile tube, take 100 μ L of the 25 mg/mL DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly until the solution is homogeneous.
- Add 50 μ L of Tween-80 to the mixture and mix again until uniform.
- Add 450 μ L of Saline to bring the total volume to 1 mL. Mix thoroughly to create a uniform suspension.
- The final concentration of the suspended solution will be 2.5 mg/mL.
- Administer the formulation to the animals based on their body weight to achieve the desired dosage (e.g., 50 mg/kg).[5]

Signaling Pathways and Experimental Workflows

(+)-JQ1 PA Mechanism of Action

(+)-JQ1 PA functions by competitively inhibiting the binding of BET proteins (BRD2, BRD3, BRD4) to acetylated lysine residues on histones. This displacement from chromatin leads to the downregulation of key target genes, including the oncogene c-Myc, which in turn affects multiple downstream signaling pathways involved in cell proliferation, survival, and inflammation.

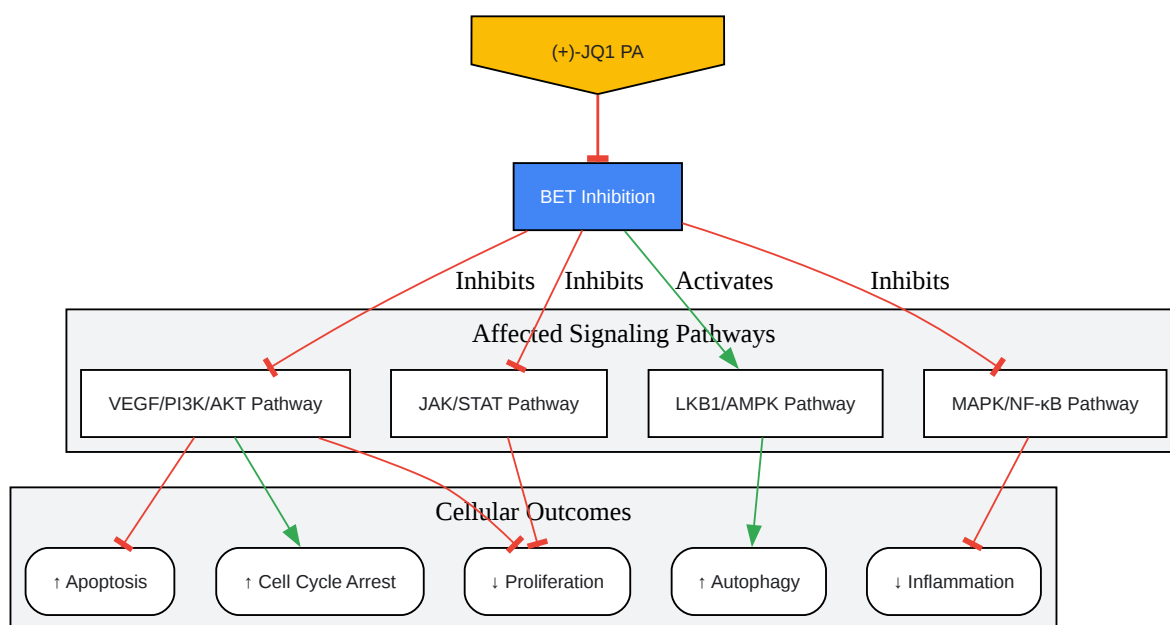


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Caption: Mechanism of **(+)-JQ1 PA** action in the cell nucleus.

Key Signaling Pathways Modulated by **(+)-JQ1 PA**

Inhibition of BET proteins by **(+)-JQ1 PA** has been shown to impact several critical signaling pathways implicated in cancer and inflammation.

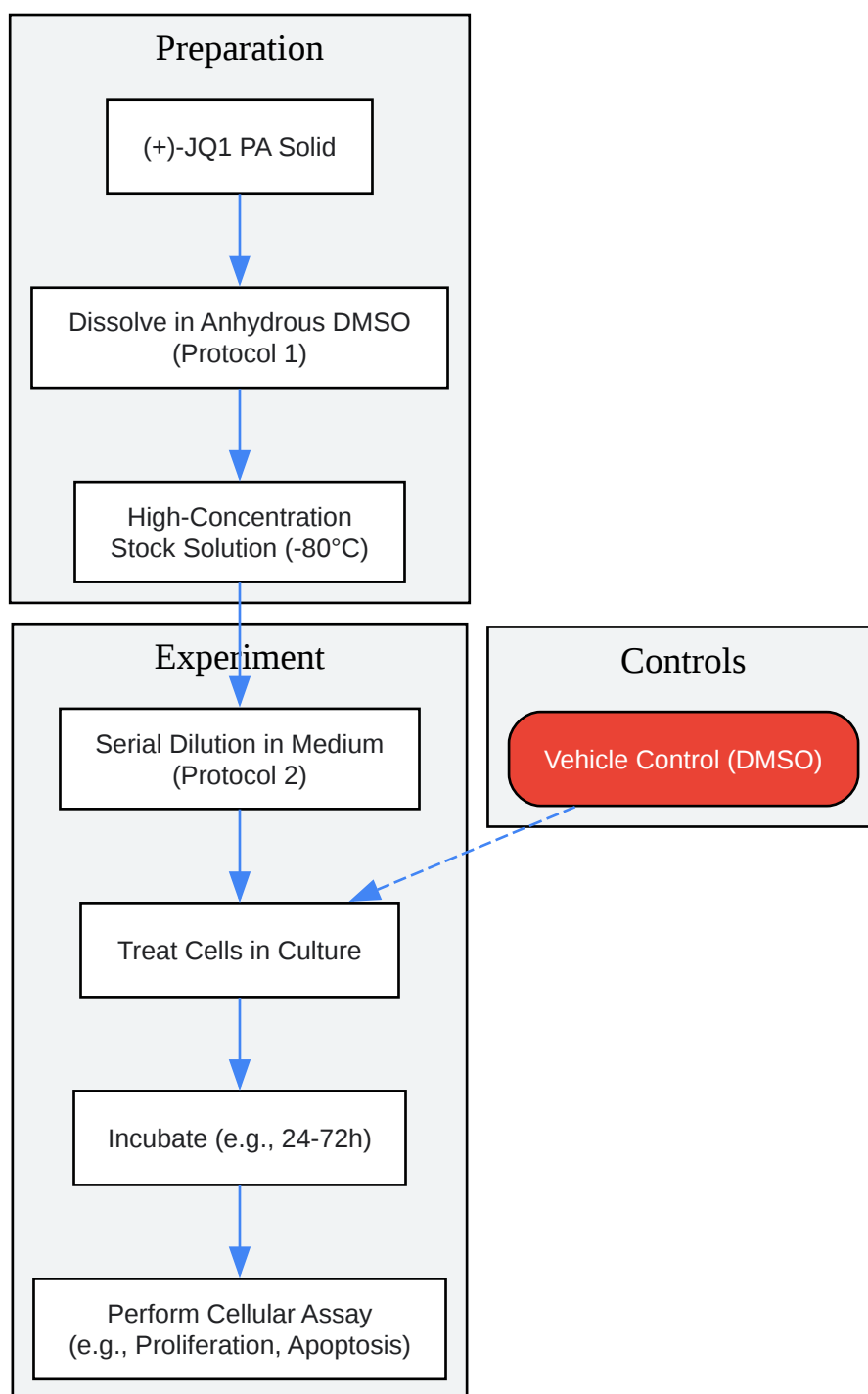


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Caption: Key signaling pathways modulated by **(+)-JQ1 PA**.

Experimental Workflow: From Stock to In Vitro Assay

The following diagram illustrates a typical workflow for using **(+)-JQ1 PA** in a cell-based experiment.



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Caption: Standard workflow for in vitro cell-based assays.

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